molecular formula C9H13N3O4 B145199 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 139756-17-5

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B145199
CAS No.: 139756-17-5
M. Wt: 227.22 g/mol
InChI Key: HKDQYTGOBJQNDQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-17-5) is a nitro-substituted pyrazole derivative with the molecular formula C₉H₁₃N₃O₄ and a molecular weight of 227.22 g/mol . It is structurally characterized by:

  • A pyrazole core substituted with an ethyl group at position 1, a nitro group at position 4, and a propyl group at position 2.
  • A carboxylic acid functional group at position 5, enhancing its polarity and reactivity.

This compound is utilized in life sciences research, particularly in synthetic chemistry and pharmaceutical development . Its nitro and carboxylic acid groups make it a versatile intermediate for synthesizing bioactive molecules, such as phosphodiesterase inhibitors .

Properties

IUPAC Name

2-ethyl-4-nitro-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-5-6-7(12(15)16)8(9(13)14)11(4-2)10-6/h3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDQYTGOBJQNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618937
Record name 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-17-5
Record name 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. Patent data details a regioselective approach using ethyl 3-oxohexanoate and N-ethylhydrazinium sulfate under basic conditions (pH 10–12, 60°C), yielding ethyl 1-ethyl-3-propyl-1H-pyrazole-5-carboxylate as the primary intermediate.

Critical parameters :

  • Temperature : Maintaining 60±2°C prevents decarboxylation.

  • Solvent : Ethanol/water (4:1 v/v) enhances solubility of intermediates.

  • Catalyst : 0.5 mol% tetrabutylammonium bromide accelerates ring closure.

This method achieves 82% isolated yield with <3% isomeric impurities .

Regioselective Nitration Techniques

Nitration at position 4 is achieved using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C. The reaction mechanism involves electrophilic aromatic substitution, with the nitro group directed to the para position relative to the electron-withdrawing carboxylate.

Key findings :

  • Temperature control : Below 10°C reduces polysubstitution (<5% dinitro byproduct).

  • Acid ratio : HNO₃/H₂SO₄ (1:3 v/v) maximizes nitronium ion (NO₂⁺) concentration.

  • Substrate concentration : 0.5 M in H₂SO₄ ensures complete protonation of the pyrazole ring.

This step achieves 75% yield with 93% purity after recrystallization from ethanol/water.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester undergoes saponification using 2 M NaOH in refluxing ethanol (80°C, 6 hours), followed by acidification with HCl to pH 2.

Process considerations :

  • Base strength : NaOH outperforms KOH in minimizing side reactions (95% vs. 88% conversion).

  • Acidification rate : Slow addition of HCl prevents local overheating and decomposition.

  • Crystallization : Cooling to 4°C yields needle-like crystals with 98% purity.

Industrial-Scale Production Innovations

Patent discloses a continuous flow process for large-scale synthesis:

  • Reactor 1 : Cyclocondensation in a plug-flow reactor (residence time: 30 min).

  • Reactor 2 : Nitration in a cooled microreactor (−5°C, 10 min residence).

  • Separation : In-line liquid-liquid extraction removes acidic byproducts.

Advantages :

  • 40% reduction in waste generation vs. batch processing.

  • 92% overall yield at 500 kg/month production scale.

Reaction Optimization and Troubleshooting

Common challenges and solutions :

IssueCauseResolution
Low nitration yieldIncomplete protonationIncrease H₂SO₄ ratio
Propyl group migrationOverheatingMaintain T < 85°C
Ester hydrolysis lagInsufficient NaOHUse 3 M NaOH, 90°C

Computational modeling (DFT at B3LYP/6-31G*) confirms that electron-donating alkyl groups enhance nitration regioselectivity by stabilizing the transition state through resonance .

Chemical Reactions Analysis

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, alcohols, acid catalysts, and strong oxidizing agents. Major products formed from these reactions include amino derivatives, esters, and oxidized compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research
Preliminary studies have explored the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been noted, indicating a possible role in developing chemotherapeutic agents .

Agrochemicals

Pesticide Development
The unique structure of this compound lends itself to applications in agrochemicals. Research has demonstrated its efficacy as a pesticide, particularly against certain pests that threaten crop yields. The compound's ability to disrupt pest metabolism is being evaluated for use in sustainable agriculture practices .

Herbicide Potential
Additionally, this compound is being studied for its herbicidal properties. Its selective action against specific weed species could provide an environmentally friendly alternative to traditional herbicides, minimizing the impact on non-target plants and ecosystems .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanotechnology Applications
The compound's unique chemical properties also make it suitable for nanotechnology applications. Researchers are investigating its use in creating nanoparticles for drug delivery systems, where controlled release and targeted delivery are crucial .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) significantly lower than existing antibiotics .
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, suggesting potential therapeutic use in inflammatory diseases .
Study 3Pesticide EfficacyField trials indicated a 30% increase in crop yield when applied as a pesticide compared to untreated controls .
Study 4Polymer SynthesisDeveloped a new polymer composite with improved tensile strength and thermal resistance when incorporating the compound .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application and the functional groups present. For instance, if the compound is used as a drug candidate, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group may facilitate binding to target proteins.

Comparison with Similar Compounds

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid

  • CAS : 139756-00-6
  • Molecular Formula : C₈H₁₁N₃O₄
  • Key Differences :
    • Substitution of the ethyl group (C₂H₅) at position 1 with a methyl group (CH₃).
    • Reduced steric bulk and lower molecular weight (213.19 g/mol vs. 227.22 g/mol) .
  • Applications : Used in phosphodiesterase inhibitor studies .

Ethyl 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate

  • CAS: Not explicitly listed (see ).
  • Molecular Formula : C₁₀H₁₅N₃O₄
  • Key Differences :
    • Carboxylic acid group replaced by an ethyl ester (–COOCH₂CH₃).
    • Increased lipophilicity and altered reactivity .
  • Applications : Intermediate in agrochemical synthesis.

1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic Acid

  • CAS : 1006441-04-8
  • Molecular Formula : C₆H₇N₃O₄
  • Key Differences :
    • Nitro group at position 3 instead of 4.
    • Absence of the propyl group at position 3.
    • Lower molecular weight (185.14 g/mol ) .

Table 1: Comparative Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 139756-17-5 C₉H₁₃N₃O₄ 227.22 –COOH, –NO₂, –C₂H₅, –C₃H₇
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ 213.19 –COOH, –NO₂, –CH₃, –C₃H₇
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate N/A C₁₀H₁₅N₃O₄ 241.24 –COOCH₂CH₃, –NO₂, –CH₃, –C₃H₇
4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid 76424-48-1 C₇H₉N₃O₄ 199.16 –COOH, –NO₂, –C₃H₇

Key Observations:

Substituent Effects :

  • Ethyl/methyl substituents at position 1 influence steric hindrance and solubility.
  • Propyl groups at position 3 enhance hydrophobicity compared to shorter alkyl chains .

Functional Group Impact: Carboxylic acid derivatives (–COOH) exhibit higher polarity and acidity compared to esters (–COOCH₂CH₃) . Nitro groups (–NO₂) at position 4 improve electrophilic reactivity for coupling reactions .

Biological Activity

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 76434-33-8) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17N3O4
  • Molecular Weight : 255.27 g/mol
  • Structure : The compound features a pyrazole ring substituted with an ethyl group, a nitro group, and a propyl chain, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent research:

Anti-inflammatory Activity

Several studies have indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyKey Findings
In vitro assays on macrophagesReduced TNF-alpha and IL-6 levels by 40%
Animal model of arthritisDecreased paw swelling by 50% compared to control
Cytokine profilingSignificant inhibition of NF-kB activation

Analgesic Properties

Research has also demonstrated that this compound possesses analgesic properties. It acts through central and peripheral mechanisms, providing relief from pain without significant side effects typically associated with opioid analgesics.

Case Study: Analgesic Effects in Animal Models
In a controlled study involving rodents, the administration of the compound resulted in a marked reduction in pain response during formalin tests, suggesting its efficacy as a non-opioid analgesic agent.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased prostaglandin synthesis.
  • Modulation of Nitric Oxide (NO) Pathways : It may affect NO production, which plays a crucial role in inflammation and pain signaling pathways.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are required to fully understand its metabolic pathways and elimination routes.

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via multi-step protocols:

Cyclocondensation : React ethyl acetoacetate derivatives with nitrating agents and alkylating reagents to form the pyrazole core. For example, cyclocondensation of hydrazines with β-keto esters under acidic conditions (e.g., acetic acid) yields substituted pyrazole esters .

Ester Hydrolysis : Basic hydrolysis (using NaOH or KOH in aqueous ethanol) converts the ester intermediate (e.g., ethyl 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) to the carboxylic acid derivative .

Characterization : Confirm purity and structure via:

  • ¹H/¹³C-NMR : Key signals include carboxylic acid protons (δ 12–14 ppm, broad) and nitro group adjacency (downfield shifts in pyrazole ring protons) .
  • IR Spectroscopy : Carboxylic acid C=O (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .
  • Elemental Analysis : Validate molecular formula (C₉H₁₃N₃O₄) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on its GHS classification:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures :
    • Skin Contact : Wash immediately with water for ≥15 minutes; remove contaminated clothing .
    • Eye Exposure : Flush eyes with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers away from ignition sources. Store at 2–8°C for long-term stability .

Advanced: How can computational methods optimize its synthesis and reactivity?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites on the pyrazole ring. For example, nitro groups may direct substitutions to specific positions .

Optimize Conditions : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Computational screening reduces trial-and-error experiments by 30–50% .

Validate Mechanisms : Compare computed transition states with experimental kinetic data (e.g., activation energy barriers for ester hydrolysis) .

Advanced: How to resolve contradictions in spectral data during structural analysis?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR peaks) require:

Multi-Technique Validation :

  • X-ray Crystallography : Resolve ambiguities in nitro group orientation or hydrogen bonding .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 228.1) and fragmentation patterns .

DFT Simulations : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. Deviations >5% suggest impurities or isomerization .

Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

Advanced: What strategies evaluate its potential pharmacological activity?

Methodological Answer:
While direct data is limited, analogous pyrazole derivatives suggest:

In Vitro Assays :

  • COX Inhibition : Test cyclooxygenase-1/2 inhibition using fluorometric kits (IC₅₀ comparisons with indomethacin) .
  • Antimicrobial Screening : Use microdilution assays against S. aureus or E. coli (MIC values <100 µg/mL indicate promise) .

Structure-Activity Relationships (SAR) : Modify substituents (e.g., propyl vs. methyl groups) to assess impact on bioactivity. Nitro groups often enhance anti-inflammatory potency .

Advanced: How to address discrepancies in synthetic yields across studies?

Methodological Answer:
Yield variations (e.g., 60% vs. 85%) may arise from:

Reagent Purity : Use HPLC-grade solvents and ≥98% purity starting materials to minimize side reactions .

Temperature Control : Nitration reactions are exothermic; use jacketed reactors with ±1°C precision to avoid decomposition .

Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; ligand choice can improve efficiency by 20–30% .

Analytical Validation : Quantify yields via HPLC (C18 column, 254 nm detection) instead of gravimetry to account for volatile byproducts .

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